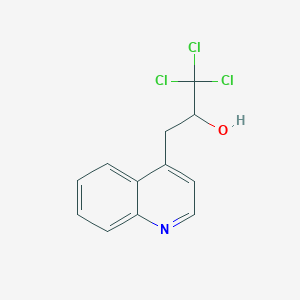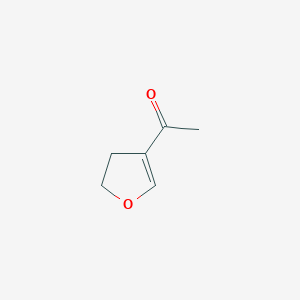
1-(4,5-Dihydrofuran-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-DIHYDROFURAN-3-YL)ETHANONE is an organic compound that belongs to the class of dihydrofurans Dihydrofurans are heterocyclic compounds containing a furan ring that is partially saturated
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE can be synthesized through several methods. One efficient method involves the in situ formation of dihydrofurans from α-diazocarbonyl compounds. This process includes the formation of intermediates such as ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate, followed by reaction with primary amines . Another method involves the use of palladium-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions .
Industrial Production Methods: Industrial production of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(4,5-DIHYDROFURAN-3-YL)ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cycloaddition and other reactions that are crucial for its biological activity .
Comparison with Similar Compounds
2-Imino-2,5-dihydrofurans: These compounds share a similar dihydrofuran ring structure and exhibit versatile biological activities.
Benzofuran derivatives: These compounds have a benzene ring fused to a furan ring and are known for their pharmacological properties.
Uniqueness: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88825-40-5 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h4H,2-3H2,1H3 |
InChI Key |
DZGWCZGAGHGTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


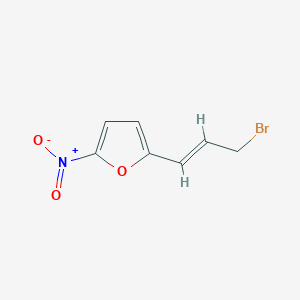

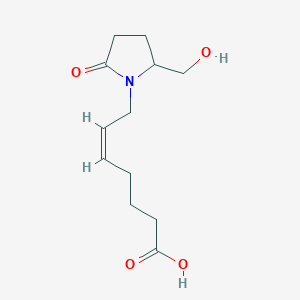

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
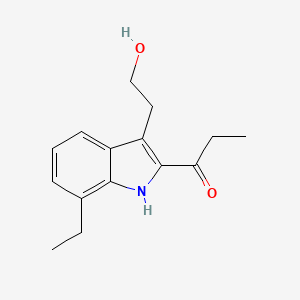
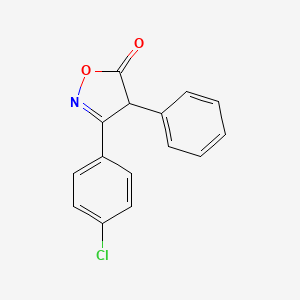



![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

